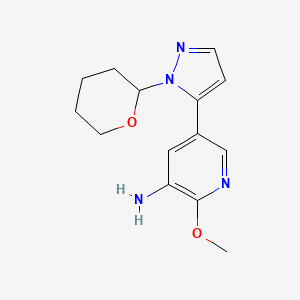

2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-methoxy-5-[2-(oxan-2-yl)pyrazol-3-yl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-19-14-11(15)8-10(9-16-14)12-5-6-17-18(12)13-4-2-3-7-20-13/h5-6,8-9,13H,2-4,7,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZJNJWUTZHSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Protection

Step 1: Synthesis of 1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazole

-

Method : Reaction of pyrazole with dihydropyran under acidic conditions.

-

Conditions :

-

Key Advantage : THP protection prevents unwanted side reactions during subsequent steps.

Step 2: Functionalization of Pyrazole

Pyridine Core Construction

Step 3: Synthesis of 2-Methoxy-5-Bromopyridin-3-Amine

-

Method A : Direct bromination of 2-methoxypyridin-3-amine using Br2 in acetic acid.

-

Method B : Formylation followed by bromination:

Step 4: Coupling Pyrazole and Pyridine Moieties

Deprotection and Final Modifications

Step 5: THP Deprotection

Step 6: Purification and Crystallization

Optimization Strategies

Avoiding Polymerization

Catalytic Enhancements

-

Palladium Catalysts : Use of Pd(dppf)Cl2 improves coupling efficiency (yield: 72% vs. 45% with Pd(OAc)2).

-

Additives : NaI (5 mol%) in N-methyl-2-pyrrolidone (NMP) enhances reaction rates.

Analytical Characterization

| Technique | Key Data |

|---|---|

| 1H NMR (CDCl3) | δ 8.58 (pyridine H), 7.73 (pyrazole H), 3.79 (OCH3), 1.38 (THP CH2) |

| MS (ESI) | m/z 274.32 [M+H]+ |

| XRPD | Peaks at 12.94°, 16.74°, 25.19° (Form I) |

Comparative Analysis of Methods

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine exhibit significant anticancer properties. Studies have shown that derivatives of pyrazoles and pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole derivatives could effectively inhibit the growth of specific cancer cell lines, showcasing potential as anticancer agents .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Research indicates that certain pyridine and pyrazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The antimicrobial activity of compounds containing the pyrazole moiety has been well-documented. This compound has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. In vitro studies have confirmed its efficacy against several pathogenic microorganisms .

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in disease pathways. For example, studies have shown that certain pyridine-based compounds can inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways related to inflammation and cancer progression .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes, including the formation of key intermediates such as tetrahydro-pyran derivatives and pyrazole precursors. The characterization of these compounds is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics .

Case Study 2: Neuroprotection

Another research article highlighted the neuroprotective properties of pyridine-based compounds in models of Alzheimer’s disease. The study found that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models, suggesting a potential therapeutic role for 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amines .

Mechanism of Action

The mechanism by which 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Biological Activity

2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 278.16 g/mol. Its structure features a pyridine ring substituted with a methoxy group and a pyrazole moiety linked to a tetrahydro-2H-pyran group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine and pyrazole rings, followed by the introduction of the tetrahydro-pyran moiety. Specific methodologies may vary, but they generally utilize established synthetic routes for heterocyclic compounds.

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit significant antiparasitic activity. For instance, derivatives containing pyrazole rings have shown effective inhibition against various parasites. In one study, the incorporation of polar functional groups improved both aqueous solubility and antiparasitic potency, suggesting that this compound could exhibit similar benefits .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Analogous compounds have demonstrated protective effects on neuronal cells against oxidative stress-induced damage. For example, certain pyrazole derivatives were found to enhance cell viability in neurotoxic models, indicating that this compound may also confer neuroprotection through mechanisms such as PDE inhibition .

Study 1: Antiparasitic Evaluation

In a comparative study assessing various pyrazole derivatives, one compound demonstrated an EC value of 0.064 μM against a parasitic infection model. This level of potency suggests that modifications in the structure could yield similarly effective derivatives .

Study 2: Neuroprotection in Cell Lines

A study investigating neuroprotective agents found that certain derivatives increased HT22 cell viability significantly when exposed to corticosterone-induced toxicity. The best-performing compound in this series showed a dose-dependent increase in cell survival rates, highlighting the therapeutic potential of related structures .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are employed for preparing pyrazol-5-amine derivatives with tetrahydropyran substituents, and how is stereochemical purity achieved?

The synthesis of structurally analogous compounds involves condensation reactions between substituted hydrazines and ketonitriles or α,β-unsaturated ketones. For instance, in , a chiral tetrahydropyran-substituted pyrazol-5-amine was synthesized by reacting (tetrahydrofuran-3-yl)hydrazine dihydrochloride with a pyrimidinyl-propanenitrile derivative. Chiral chromatography (e.g., Chiralpak column with methanol elution) is critical for resolving racemic mixtures, achieving ≥99% enantiomeric excess .

Q. How is the molecular conformation and intermolecular bonding of such compounds characterized?

X-ray crystallography is the gold standard. For example, reports a dihedral angle of 6.4° between pyridine and pyrazole rings, with intramolecular N–H···N hydrogen bonds stabilizing the planar structure. Intermolecular hydrogen bonds (e.g., N–H···O) form infinite chains in the crystal lattice, which are validated via refinement parameters (R = 0.041, wR = 0.115) using SHELXL97 .

Q. What spectroscopic and analytical methods are used to confirm structural identity?

Key techniques include:

- NMR (1H/13C) to verify substituent positions and stereochemistry.

- IR spectroscopy to detect functional groups like amines (N–H stretch at ~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with chiral columns for enantiopurity assessment .

Advanced Research Questions

Q. How can computational modeling guide the optimization of pyrazol-5-amine derivatives for kinase inhibition?

and highlight structure-activity relationship (SAR) studies for Jak2/Abl inhibitors. Molecular docking (e.g., using Schrödinger Suite) identifies critical interactions between the pyrazole-pyridine core and kinase ATP-binding pockets. For example, the tetrahydropyran group in the target compound may enhance solubility and reduce metabolic clearance, as seen in AZD1480 ( ), which showed IC₅₀ values <10 nM for Jak2 .

Q. What experimental approaches resolve contradictions in biological activity data across similar compounds?

Discrepancies may arise from assay conditions (e.g., cell lines, ATP concentrations). emphasizes using in vitro (e.g., proliferation assays in Jak2 V617F mutant cells) and in vivo models (e.g., xenograft studies) to validate target engagement. Parallel pharmacokinetic profiling (e.g., t₁/₂, oral bioavailability) ensures observed effects are compound-specific and not due to off-target interactions .

Q. How are metabolic stability and pharmacokinetic properties improved in lead optimization?

Strategies include:

- Introducing electron-withdrawing groups (e.g., methoxy) to reduce CYP450-mediated oxidation.

- Tuning logP values via substituents like tetrahydropyran to balance solubility and membrane permeability.

- Prodrug approaches , as seen in , where boronic ester prodrugs enhance oral absorption .

Q. What methodologies assess selectivity against off-target kinases?

Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) is essential. reports >100-fold selectivity for c-Src/Abl over 50+ kinases. Biochemical assays (e.g., ADP-Glo™) coupled with cellular phosphorylation assays (Western blot for pSTAT3/5) confirm target specificity .

Methodological Considerations

Q. How are synthetic byproducts or regiochemical ambiguities addressed?

Q. What crystallization conditions favor high-quality single crystals for X-ray analysis?

Slow evaporation from polar aprotic solvents (e.g., methanol/water mixtures) promotes ordered packing. used a Bruker D8 APEXII CCD diffractometer at 100 K with SADABS absorption correction. Flack parameter analysis (e.g., 0.05(8)) confirmed absolute configuration .

Q. How is in vivo efficacy evaluated in disease-relevant models?

Orthotopic xenografts (e.g., pancreatic cancer models in ) and pharmacodynamic markers (e.g., plasma cytokine levels) are used. AZD1480 demonstrated dose-dependent tumor growth inhibition (50 mg/kg, oral) and prolonged survival, supported by ex vivo target phosphorylation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.